2-[(Chloroacetyl)amino]benzamide

Catalog No.
S666497
CAS No.
21721-78-8
M.F
C9H9ClN2O2
M. Wt
212.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Chloroacetyl)amino]benzamide

CAS Number

21721-78-8

Product Name

2-[(Chloroacetyl)amino]benzamide

IUPAC Name

2-[(2-chloroacetyl)amino]benzamide

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

InChI

InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)

InChI Key

LCDQTZCLXUMOGO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCl

Synthesis of Benzamides

Electrochemical Synthesis and Amidation of Benzoin

Direct Alkylation of N,N-dialkyl Benzamides

Direct Alkylation of N,N-dialkyl Benzamides with Methyl Sulfides

2-[(Chloroacetyl)amino]benzamide is an organic compound that belongs to the class of benzamides, characterized by the presence of a chloroacetyl group attached to an amino group on a benzene ring. Its molecular formula is C9_9H8_8ClN2_2O2_2, and it is often used as an intermediate in various chemical syntheses. The compound has a white crystalline appearance and exhibits a range of chemical properties due to the functional groups present.

  • Chloroacetyl group: The presence of the chloroacetyl group suggests potential skin and eye irritation due to its alkylating properties.
  • Amide group: The amide bond can undergo hydrolysis, potentially releasing corrosive byproducts depending on the attached groups.
, including:

  • Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Oxidation and Reduction: Depending on the reagents used, it can be oxidized or reduced to form various derivatives.

Common reagents involved in these reactions include sodium azide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The choice of solvent and reaction conditions significantly influences the outcomes of these reactions.

The synthesis of 2-[(Chloroacetyl)amino]benzamide typically involves acylation reactions. One common method includes:

  • Acylation Reaction: The compound is synthesized through the reaction of 4-aminobenzamide with chloroacetyl chloride in the presence of a base like triethylamine to neutralize hydrochloric acid formed during the reaction.
    • Solvent: Dichloromethane or other suitable organic solvents.
    • Temperature: Room temperature to slightly elevated temperatures (25-40°C).
    • Reaction Time: Several hours to ensure complete conversion.

Additionally, ultrasonic irradiation techniques have been employed to enhance yields and reduce reaction times in laboratory settings.

2-[(Chloroacetyl)amino]benzamide has several applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Biological Studies: Utilized in enzyme inhibition studies and protein interaction research.
  • Material Science: It is involved in developing new materials with specific properties, including polymers and coatings.

The interaction studies of 2-[(Chloroacetyl)amino]benzamide focus on its mechanism of action at the molecular level. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, influencing their activity. This interaction may lead to inhibition or modification of enzyme functions, which is crucial for developing therapeutic agents targeting specific biological pathways.

Several compounds share structural similarities with 2-[(Chloroacetyl)amino]benzamide. These include:

  • N-benzyl-2-cyanoacetamide
  • N-benzyl-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide
  • 2-Chloro-N-(2-bromo-5-chlorophenyl)acetamide

Uniqueness

What sets 2-[(Chloroacetyl)amino]benzamide apart from these similar compounds is its unique combination of functional groups (chloro and chloroacetyl), which bestows distinct chemical reactivity and potential biological activities. This dual functionality enhances its utility as an intermediate in synthesizing more complex molecules with desired properties.

XLogP3

0.9

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-[(chloroacetyl)amino]benzamide

Dates

Last modified: 08-15-2023

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